3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
- This compound belongs to the class of dihydroisoindolo[2,1-a]quinazolin-6(5H)-ones.
- Its chemical structure consists of a quinazolinone core fused with an isoindole ring.
- The compound’s systematic name is quite a mouthful, but it reflects its complex structure and functional groups.
Preparation Methods
- The synthesis of this compound involves a one-pot multicomponent Povarov reaction.
- Starting materials include anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid.
- Different eutectic solvents containing Lewis or Brønsted acids serve as reaction media and catalysts.
- The optimized eutectic mixture ChCl/ZnCl₂ (1/2) yields the target compound in 77% isolated yield .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets.
Medicine: Assess its pharmacological properties.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved require further studies.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart.
- Further research could identify related analogs or derivatives.
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H25N3O6/c1-34-21-14-16(15-22(35-2)24(21)36-3)28-23(31)12-13-29-25-17-8-4-5-9-18(17)27(33)30(25)20-11-7-6-10-19(20)26(29)32/h4-11,14-15,25H,12-13H2,1-3H3,(H,28,31) |
InChI Key |
OPLUAAMDJXKLEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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